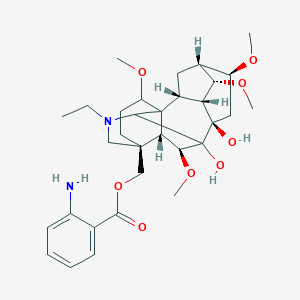

Anthranoyllycoctonine

Vue d'ensemble

Description

Inulin is a naturally occurring polysaccharide produced by many types of plants. It belongs to a class of dietary fibers known as fructans. Inulin is primarily found in roots or rhizomes and is used by plants as a means of storing energy. It is typically extracted from chicory roots for industrial purposes . Inulin is composed of fructose units linked together by beta (2-1) glycosidic bonds, with a glucose molecule at the end . It is resistant to digestion in the small intestine and reaches the large intestine intact, where it serves as a food source for beneficial gut bacteria .

Applications De Recherche Scientifique

Toxicological Research

1. Mechanisms of Toxicity

Anthranoyllycoctonine belongs to the N-(methylsuccinimido) this compound (MSAL) type alkaloids, which are known for their potent toxicity in livestock, particularly cattle. Research indicates that these alkaloids disrupt neuromuscular transmission by acting as competitive antagonists at nicotinic acetylcholine receptors (nAChRs) . The acute toxicity of this compound has been extensively studied in various animal models, revealing its lethal dose (LD50) and the physiological responses it elicits.

2. Case Studies on Cattle

In a study assessing the effects of larkspur poisoning in cattle, researchers administered this compound to determine its impact on heart rate and muscle function. The results indicated significant alterations in heart rate and electromyographic responses, demonstrating the compound's acute effects . Additionally, toxicokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this alkaloid in cattle .

Pharmacokinetics

1. Absorption and Metabolism

The pharmacokinetic parameters of this compound have been characterized through various studies. For example, a study reported peak serum concentrations (Cmax) and time to maximum concentration (Tmax) after administration of larkspur extracts containing this alkaloid . The following table summarizes key pharmacokinetic data:

| Alkaloid | Tmax (h) | Cmax (ng/mL) | AUC (ng- h/mL) | Elimination Half-Life (h) |

|---|---|---|---|---|

| This compound | 20.1 | 4.46 | 22.304 | 66.46 |

| Methyllycaconitine | 15.2 | 119.4 | 4,107 | 15.6 |

| Geyerline and nudicauline | 15.2 | 77.7 | 2,667 | 16.5 |

This data highlights the prolonged elimination half-life of this compound compared to other alkaloids, suggesting a potential for cumulative effects during repeated exposures .

Therapeutic Implications

1. Potential Antidotes and Mitigation Strategies

Research has explored the use of mineral-salt supplements to mitigate the effects of larkspur poisoning in cattle, which may involve compounds like this compound . Understanding the interactions between this alkaloid and potential antidotes is crucial for developing effective treatment protocols for livestock exposed to larkspur.

2. Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted to predict the toxicity profiles of this compound and related alkaloids based on their chemical structure . These studies contribute to a better understanding of how modifications to the molecular structure can influence toxicity and may guide the development of safer derivatives.

Mécanisme D'action

Anthranoyllycoctonine, also known as Inuline, is a natural norditerpenoid alkaloid . This compound has been found in various plant species, including Aconitum septentrionale, A. umbrosum, and several Delphinium species .

Target of Action

This compound primarily targets voltage-dependent Na+ channels and delayed rectifier K+ currents . These channels play a crucial role in the transmission of electrical signals in nerve cells, which is essential for the proper functioning of the nervous system.

Mode of Action

The compound acts as an inhibitor of the voltage-dependent Na+ channels and blocks the delayed rectifier K+ current . This means that it prevents these channels from opening and closing properly, thereby disrupting the flow of ions across the cell membrane and altering the electrical activity of the nerve cells.

Biochemical Pathways

It is known that the compound’s action on na+ and k+ channels can affect various cellular processes, including signal transduction, cell excitability, and neurotransmitter release .

Pharmacokinetics

It is known that the compound has a molecular weight of 58673 , which may influence its bioavailability and distribution within the body.

Result of Action

This compound has been shown to lower arterial pressure and exhibit a ganglioblocking and curaremimetic action . In vitro, at a concentration of 2×10−6 M, it blocks by 50% the amplitude of miniature end-plate potentials . This suggests that the compound can affect nerve signal transmission and potentially influence muscle contraction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution within the body . Additionally, factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s stability and activity.

Analyse Biochimique

Biochemical Properties

Anthranoyllycoctonine has been found to interact with various enzymes, proteins, and other biomolecules. It is a competitive antagonist of the receptor binding site for acetylcholine, exhibiting a potency similar to atropine . This interaction with acetylcholine receptors suggests that this compound may play a role in neurotransmission processes.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to lower arterial pressure and exhibit a ganglioblocking and curaremimetic action . In vitro, at a concentration of 2×10^-6, this compound blocks by 50% the amplitude of miniature end-plate potentials .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the receptor binding site for acetylcholine This interaction can lead to the inhibition of acetylcholine, thereby affecting neurotransmission

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 154-155°C , suggesting that it is stable under normal laboratory conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. The LD50 (the lethal dose for 50% of the population) is 20.1 mg/kg for intravenous administration and 95.0 mg/kg for intraperitoneal administration in mice . This indicates that this compound can have toxic or adverse effects at high doses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Inulin can be synthesized through various methods, including physical, chemical, and enzymatic approaches. One common method involves the modification of inulin with methacrylate, followed by free-radical polymerization . Another method includes the use of glycidyl methacrylate to react with inulin, forming methacrylated inulin .

Industrial Production Methods: Industrial production of inulin typically involves hot water extraction from chicory roots. The process includes the following steps:

Harvesting: Chicory roots are harvested and cleaned.

Extraction: The roots are sliced and subjected to hot water extraction to dissolve inulin.

Purification: The extract is purified to remove impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Inulin undergoes various chemical reactions, including hydrolysis, oxidation, and polymerization.

Common Reagents and Conditions:

Hydrolysis: Inulin can be hydrolyzed using acid or enzymatic methods to produce fructose and glucose.

Oxidation: Periodate oxidation is used to determine the fructose content in inulin.

Polymerization: Free-radical polymerization is used to create inulin-based hydrogels.

Major Products:

Hydrolysis: Produces fructose and glucose.

Oxidation: Produces oxidized inulin derivatives.

Polymerization: Produces inulin-based hydrogels.

Comparaison Avec Des Composés Similaires

Fructooligosaccharides (FOS): Similar to inulin but with shorter chains of fructose units.

Galacto-oligosaccharides (GOS): Composed of galactose units and have similar prebiotic properties.

Psyllium: Another dietary fiber used for bowel health and regularity.

Uniqueness of Inulin: Inulin’s unique structure, with its long chains of fructose units and resistance to digestion, makes it particularly effective as a prebiotic. It also has versatile applications in food, medicine, and industrial products, setting it apart from other similar compounds .

Activité Biologique

Anthranoyllycoctonine (ALC) is a natural norditerpenoid alkaloid primarily derived from the plant Delphinium ajacis. Its molecular formula is with a molecular weight of approximately 586.72 g/mol. This compound has garnered attention due to its diverse biological activities, particularly its effects on the nervous system and potential toxicity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 586.72 g/mol |

| Melting Point | 154-155 °C |

| CAS Number | 22413-78-1 |

Biological Activity

-

Mechanism of Action :

- ALC acts as an N-cholinoblocker , which inhibits the action of acetylcholine at neural junctions, leading to muscle relaxation and reduced nerve transmission.

- It also functions as a ganglioblocker , affecting autonomic ganglia and further influencing physiological responses.

- Myorelaxant Properties :

-

Toxicity and Poisoning :

- Studies indicate that ALC can cause significant toxicity in livestock, particularly when derived from larkspur plants. The alkaloids in these plants can lead to symptoms such as muscle weakness, respiratory distress, and even death in severe cases .

- For instance, a study reported that cattle dosed with MSAL-type alkaloids (which include ALC) exhibited pronounced signs of poisoning, including inability to walk after specific doses .

Case Studies

-

Veterinary Toxicology :

- In a controlled study involving heifers, different chemotypes of larkspur were administered at varying doses of MSAL-type alkaloids (including ALC). Results showed significant variations in physiological responses based on the specific chemotype, with some leading to severe adverse effects like muscle weakness and altered heart rates .

- Another investigation highlighted the additive toxic effects when combining ALC with other toxins from plants such as Zigadenus spp., emphasizing the need for caution when livestock graze in areas where these plants are prevalent .

-

Dose-Response Relationship :

- The relationship between dose and effect was analyzed in various studies. For example, steers receiving 18 mg/kg of zygacine (another alkaloid) alongside ALC showed marked signs of distress compared to those receiving lower doses or no treatment . This underscores the importance of understanding dosage in mitigating toxicity risks.

Research Findings

- Recent research has identified that the interaction of ALC with specific receptors can lead to varied physiological outcomes, including alterations in heart rate and muscle function . The precise mechanisms remain an area for further investigation, particularly concerning how these interactions can be managed in veterinary contexts.

- The findings suggest that while ALC may have potential therapeutic applications due to its myorelaxant properties, its toxicological profile necessitates careful management and further research to fully understand its implications for animal health.

Propriétés

Numéro CAS |

22413-78-1 |

|---|---|

Formule moléculaire |

C32H46N2O8 |

Poids moléculaire |

586.7 g/mol |

Nom IUPAC |

[(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-aminobenzoate |

InChI |

InChI=1S/C32H46N2O8/c1-6-34-15-29(16-42-27(35)17-9-7-8-10-20(17)33)12-11-22(39-3)31-19-13-18-21(38-2)14-30(36,23(19)24(18)40-4)32(37,28(31)34)26(41-5)25(29)31/h7-10,18-19,21-26,28,36-37H,6,11-16,33H2,1-5H3/t18-,19-,21+,22+,23-,24+,25-,26+,28+,29+,30-,31-,32-/m1/s1 |

Clé InChI |

NNDHDYDFEDRMGH-OMEOZJNFSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |

SMILES isomérique |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |

SMILES canonique |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |

Synonymes |

1α,6β,13α,16β-Tetramethoxy, 7,8-dihydroxy, 4β-antranoyloxy- N ethylaconitane |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is inulin and where is it found?

A1: Inulin is a naturally occurring polysaccharide belonging to a class of dietary fibers known as fructans. It is composed of fructose units linked together in chains of varying lengths. Inulin is found in a variety of plants, including chicory root, Jerusalem artichoke, agave, and wheat. [, , , , , ]

Q2: How is inulin extracted from chicory roots?

A2: The extraction process involves several steps: chicory roots are fragmented and mixed with water, allowing inulin to dissolve. The liquid fraction containing inulin is separated and treated with lime to raise the pH. Impurities are removed through coagulation, flocculation, and filtration. The resulting filtrate is a purified inulin solution. []

Q3: What are the potential health benefits of inulin?

A3: Inulin is a prebiotic fiber, meaning it is not digested in the small intestine but fermented by beneficial bacteria in the colon. This fermentation process can promote the growth of probiotics like Bifidobacterium and Lactobacillus, leading to a healthier gut microbiome. [, , , ]

Q4: Can inulin be used as a fat replacer in food products?

A4: Yes, inulin can act as a fat replacer due to its ability to form creamy textures in food products. This property makes it a suitable ingredient for low-fat formulations of cookies, tortillas, and other baked goods. [, , ]

Q5: How does the addition of inulin affect the baking properties of dough?

A5: Inulin can impact dough rheology by delaying gluten formation and requiring adjusted water content and kneading time. These effects depend on the type and concentration of inulin used. []

Q6: Can inulin be used in cosmetic formulations?

A7: Yes, inulin, particularly when modified with hydrophobic chains, can be used as a stabilizing agent in oil-in-water emulsions for cosmetic applications. Its inclusion contributes to the desired texture and stability of creams and lotions. [, ]

Q7: What are some of the industrial applications of inulin?

A8: Besides its uses in food and cosmetics, inulin serves as a raw material for fructose production and can be fermented to produce ethanol and other alcohols. []

Q8: How does the degree of polymerization of inulin impact its fermentability?

A9: Extracts from late-harvested plants, containing less polymerized inulin, exhibit higher fermentability compared to those from early harvests. This suggests that the hydrolysis of inulin polymers is a limiting step in the fermentation process. []

Q9: What is anthranoyllycoctonine and where is it found?

A10: this compound is a naturally occurring C19-diterpenoid alkaloid primarily found in plants of the Delphinium genus, commonly known as larkspurs. [, , ]

Q10: How is this compound extracted from Delphinium plants?

A11: this compound can be isolated from Delphinium plants using a combination of ion exchange processes and chromatography techniques. []

Q11: What are the known toxic effects of this compound?

A12: this compound is a known neurotoxin that can cause severe poisoning in livestock, particularly cattle. It disrupts neuromuscular transmission, leading to symptoms such as muscle weakness, paralysis, and respiratory failure. []

Q12: What is the toxicokinetic profile of this compound in cattle?

A13: Following ingestion, this compound is rapidly absorbed, reaching peak serum concentrations within 18 hours. It has a relatively short elimination half-life, ranging from 15 to 18 hours depending on the specific alkaloid. []

Q13: What are the implications of the toxicokinetics of this compound for livestock management?

A14: Due to its rapid absorption and potential for severe toxicity, close monitoring of cattle exposed to larkspur is crucial, especially during the first 36 hours. A withdrawal period of approximately 7 days is recommended to allow for the elimination of the toxin from the animal's system. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.